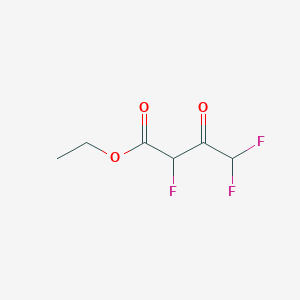

Ethyl 2,4,4-trifluoro-3-oxobutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7F3O3 |

|---|---|

Molecular Weight |

184.11 g/mol |

IUPAC Name |

ethyl 2,4,4-trifluoro-3-oxobutanoate |

InChI |

InChI=1S/C6H7F3O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 |

InChI Key |

NKVNLVJLZMIOSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2,4,4 Trifluoro 3 Oxobutanoate

Contemporary Approaches to Introducing Fluorine into β-Keto Ester Frameworks

The targeted introduction of fluorine into the β-keto ester scaffold is paramount for the synthesis of Ethyl 2,4,4-trifluoro-3-oxobutanoate. This is typically achieved through the fluorination of a suitable precursor, such as ethyl 4,4,4-trifluoro-3-oxobutanoate. Both electrophilic and nucleophilic fluorination strategies have been explored for the synthesis of α-fluoro-β-keto esters.

Electrophilic Fluorination Strategies and Reagent Systems

Electrophilic fluorination is a widely employed method for the synthesis of α-fluorinated carbonyl compounds. This approach involves the reaction of an enol or enolate intermediate with an electrophilic fluorine source. For the synthesis of this compound, the precursor ethyl 4,4,4-trifluoro-3-oxobutanoate is treated with a suitable electrophilic fluorinating reagent. The acidic α-proton of the β-keto ester facilitates the formation of the required nucleophilic enolate under basic conditions.

A variety of electrophilic fluorinating reagents, often referred to as "F+" sources, have been developed and utilized for such transformations. These reagents are typically characterized by a fluorine atom attached to a highly electronegative group, rendering the fluorine atom electron-deficient.

Commonly used electrophilic fluorinating reagents include:

Selectfluor® (F-TEDA-BF4): This reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a versatile, stable, and commercially available electrophilic fluorinating agent. It is known for its efficiency and is often the reagent of choice for the fluorination of β-dicarbonyl compounds.

N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and widely used electrophilic fluorinating agent. It is a crystalline solid that is relatively stable and easy to handle.

N-Fluoro-o-benzenedisulfonimide (NFOBS): NFOBS is also an effective electrophilic fluorinating agent, similar in reactivity to NFSI.

The general mechanism for the electrophilic fluorination of ethyl 4,4,4-trifluoro-3-oxobutanoate involves the deprotonation of the α-carbon to form an enolate, which then attacks the electrophilic fluorine atom of the fluorinating reagent to yield the desired this compound.

Table 1: Comparison of Electrophilic Fluorinating Reagents for β-Keto Esters

| Reagent | Structure | Key Features |

| Selectfluor® | High reactivity, good yields, commercially available, stable solid. | |

| N-Fluorobenzenesulfonimide (NFSI) | Crystalline solid, stable, effective for a wide range of substrates. | |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | Similar to NFSI in reactivity and applications. |

Nucleophilic Fluorination Protocols and Catalytic Systems

While electrophilic fluorination is more common for the α-fluorination of β-keto esters, nucleophilic fluorination presents an alternative pathway. This approach typically involves the reaction of an α-functionalized β-keto ester with a nucleophilic fluoride (B91410) source. For instance, an α-chloro or α-bromo derivative of ethyl 4,4,4-trifluoro-3-oxobutanoate could potentially undergo nucleophilic substitution with a fluoride salt.

However, nucleophilic fluorination at an sp3-hybridized carbon can be challenging due to the poor leaving group ability of halogens other than iodine and the relatively low nucleophilicity of the fluoride ion in certain solvents. To overcome these challenges, various strategies have been developed, including the use of phase-transfer catalysts and specific fluoride sources.

Potential nucleophilic fluoride sources include:

Potassium fluoride (KF): Often used in combination with a phase-transfer catalyst to enhance its solubility and reactivity.

Tetrabutylammonium fluoride (TBAF): A soluble source of fluoride ions in organic solvents.

Triethylamine (B128534) trihydrofluoride (Et3N·3HF): A liquid fluoride source that can also act as a mild acid.

Catalytic systems for nucleophilic fluorination often aim to activate the substrate or enhance the nucleophilicity of the fluoride source. While less documented for the specific synthesis of this compound, research into catalytic nucleophilic fluorination of β-keto esters is an active area of investigation.

Chemo- and Regioselective Synthesis of Trifluoro-β-Keto Esters

The synthesis of this compound requires precise control over the regioselectivity of the fluorination step. The starting material, ethyl 4,4,4-trifluoro-3-oxobutanoate, possesses a single, highly acidic α-proton due to the electron-withdrawing effects of the adjacent trifluoromethyl and ester groups. This inherent acidity directs the deprotonation and subsequent electrophilic fluorination to the C2 position, leading to excellent regioselectivity.

Chemoselectivity can be a concern if other reactive functional groups are present in the molecule. However, in the case of the direct fluorination of ethyl 4,4,4-trifluoro-3-oxobutanoate, the high reactivity of the enolizable α-position generally ensures that fluorination occurs preferentially at this site over potential side reactions at the keto or ester carbonyls. The choice of a mild and selective fluorinating agent, such as Selectfluor® or NFSI, further enhances the chemoselectivity of the transformation.

Optimized Esterification and Keto Group Functionalization Protocols for Enhanced Yields

Optimization of this esterification process involves careful control of reaction parameters such as:

Base: The choice and stoichiometry of the base are critical. Sodium ethoxide is commonly used, but other bases can also be employed.

Solvent: The reaction is typically carried out in an aprotic solvent.

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts.

Workup procedure: Careful neutralization and extraction are necessary to isolate the product in high purity and yield.

While direct functionalization of the keto group of the final product is not the primary synthetic strategy, its reactivity can be exploited for further transformations if desired. However, for the synthesis of the target compound itself, the focus remains on the efficient formation of the β-keto ester framework and the subsequent selective fluorination.

Scalable and Sustainable Synthetic Routes for Research and Industrial Applications

The development of scalable and sustainable synthetic routes for this compound is crucial for its potential applications in research and industry. Traditional batch processes can be inefficient and generate significant waste. Modern approaches focus on improving the efficiency and environmental footprint of the synthesis.

Key considerations for scalable and sustainable synthesis include:

Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer several advantages over batch production, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for higher yields and purity. The fluorination step, in particular, can benefit from the precise control offered by flow chemistry.

Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric quantities, is a cornerstone of green chemistry. Developing catalytic methods for both the Claisen condensation and the fluorination step would significantly improve the atom economy and reduce waste.

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of sustainable chemistry. Research into performing these reactions in greener solvents, such as ionic liquids or supercritical fluids, is an ongoing effort.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is essential for sustainability.

Table 2: Comparison of Synthetic Approaches for Scalability and Sustainability

| Approach | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures. | Often lower yields on scale-up, potential safety hazards, significant waste generation. |

| Continuous Flow Synthesis | Improved safety and control, higher yields and purity, potential for automation. | Requires specialized equipment, initial optimization can be complex. |

| Catalytic Methods | Reduced waste, lower catalyst loading, potential for asymmetric synthesis. | Catalyst development and optimization can be challenging, catalyst separation may be required. |

| Use of Greener Solvents | Reduced environmental impact, improved safety. | Solvent selection can be limited, may require process re-optimization. |

Reactivity and Mechanistic Investigations of Ethyl 2,4,4 Trifluoro 3 Oxobutanoate

Exploration of β-Keto Ester Enolization and Tautomerism in Fluorinated Systems

The reactivity of Ethyl 2,4,4-trifluoro-3-oxobutanoate is intrinsically linked to its existence as a mixture of keto and enol tautomers. The equilibrium between these forms is a dynamic process influenced by various factors, most notably the electronic effects of the trifluoromethyl group and the nature of the solvent.

The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group plays a pivotal role in the keto-enol tautomerism of this compound. This influence is primarily twofold: it enhances the acidity of the α-protons and stabilizes the resulting enol form. The increased acidity of the α-protons facilitates their removal, thereby promoting the formation of the enolate anion, which is a precursor to the enol.

Furthermore, the trifluoromethyl group stabilizes the enol tautomer through intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen. This interaction forms a stable six-membered ring-like structure. Spectroscopic studies, particularly using ¹H, ¹³C, and ¹⁹F NMR, have been instrumental in elucidating the equilibrium between the keto and enol forms. In nonpolar solvents, trifluoromethyl-β-dicarbonyl compounds, including this compound, predominantly exist as a mixture of two chelated cis-enol forms. sapub.orgx-mol.net The equilibrium generally favors the enol form that maximizes conjugation. sapub.orgx-mol.net

The solvent environment has a profound impact on the position of the keto-enol equilibrium. In aprotic solvents, a positive correlation is observed between solvent polarity and the proportion of the keto tautomer. researchgate.net Conversely, in non-hydrogen bonding solvents, the enol form, stabilized by intramolecular hydrogen bonding, is more prevalent. x-mol.net Computational studies using density functional theory (DFT) have corroborated these findings, indicating that the intramolecular hydrogen bond is a major source of stability for the enol tautomer. researchgate.net

| Solvent | Tautomeric Form Favored | Key Stabilizing Factor |

|---|---|---|

| Nonpolar (e.g., CDCl₃) | Enol | Intramolecular Hydrogen Bonding |

| Aprotic, Polar | Keto | Solvent Polarity |

Nucleophilic Reactivity at Carbonyl and Alkyl Positions within the Fluorinated Framework

This compound possesses multiple sites susceptible to nucleophilic attack. The primary electrophilic centers are the carbonyl carbon of the ketone, the carbonyl carbon of the ester, and the α-carbon via its enolate form.

The carbonyl carbon of the ketone is highly electrophilic due to the inductive effect of the adjacent trifluoromethyl group. This makes it a prime target for nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. pressbooks.pubmasterorganicchemistry.com

The α-carbon, in the form of the enolate anion, is a potent nucleophile. Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. researchgate.net However, reactions with soft electrophiles, such as alkyl halides, typically occur at the α-carbon, leading to C-alkylation. libretexts.orglibretexts.org This Sₙ2 reaction is a fundamental method for forming new carbon-carbon bonds. libretexts.orglibretexts.org

The enolate of this compound can also participate in Michael additions, acting as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org This reaction is a versatile tool for the formation of 1,5-dicarbonyl compounds. libretexts.org

Furthermore, reactions with nucleophiles such as anilines have been systematically studied. mdpi.com Depending on the reaction conditions, these reactions can chemoselectively yield either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides, which are precursors to quinolinones. mdpi.com

Electrophilic Reactivity and Activation Strategies for Controlled Transformations

The enol and enolate forms of this compound are key to its electrophilic reactivity. The electron-rich double bond of the enol or enolate can act as a nucleophile, attacking various electrophiles. This reactivity is central to the functionalization of the α-position.

A significant application of this reactivity is in electrophilic fluorination. Reagents like Selectfluor® can be used to introduce a fluorine atom at the α-position. libretexts.org The proposed mechanism involves the enol form attacking the electrophilic fluorine source. libretexts.org The ease of this reaction is dependent on the stability and concentration of the enol tautomer. libretexts.org

Similarly, electrophilic trifluoromethylation at the α-carbon can be achieved using electrophilic trifluoromethylating agents, such as hypervalent iodine reagents. researchgate.net These reactions provide a direct route to compounds bearing a trifluoromethyl group at a stereogenic center. The development of catalytic asymmetric methods for these transformations is an active area of research, aiming to control the enantioselectivity of the fluorination and trifluoromethylation of β-keto esters. nrochemistry.com

Acid- and Base-Catalyzed Transformations and Their Mechanistic Underpinnings

Both acid and base catalysis play a crucial role in the transformations of this compound, often leading to the synthesis of complex heterocyclic structures.

Base-catalyzed reactions frequently proceed via the formation of the enolate anion. For instance, in the presence of a catalytic amount of a base like triethylamine (B128534) (NEt₃), this compound readily reacts with arylidenemalononitriles. sapub.orgresearchgate.net These reactions can yield a mixture of 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives, with the product ratio being dependent on the substrates and reaction solvent. sapub.orgresearchgate.net The proposed mechanism involves a Michael addition of the enolate to the arylidenemalononitrile, followed by an intramolecular cyclization. researchgate.net

Multicomponent reactions catalyzed by a combination of a base and an acid, such as ammonium (B1175870) acetate (B1210297) and acetic acid, are also common. rsc.org These reactions can lead to the formation of complex heterocyclic systems like benzo[g]chromene derivatives through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular annulation. rsc.org

Acid-catalyzed reactions often involve the activation of a carbonyl group or a hydroxyl group. For example, the treatment of ethyl 5-(hydroxyimino)-4-aryl-2-(trifluoromethyl)-2,5-dihydrofuran-3-carboxylates, derived from this compound, with an acid like p-toluenesulfonic acid (TsOH) can lead to the formation of ethyl 2-hydroxy-5-imino-4-aryl-2-(trifluoromethyl)-2,5-dihydrofuran-3-carboxylates. rsc.org Acid-catalyzed cyclization of derivatives of this compound is also a key step in the synthesis of various fluorinated heterocycles. nih.gov

Pericyclic Reactions and Rearrangements Involving Trifluoro-β-Keto Esters

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool in organic synthesis. libretexts.org While specific examples involving this compound are not extensively documented, the reactivity of fluorinated analogues suggests its potential to participate in such transformations, particularly sigmatropic rearrangements like the Claisen and Cope rearrangements. wikipedia.org

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, which yields a γ,δ-unsaturated carbonyl compound. libretexts.orgwikipedia.org The enol ether of this compound could potentially undergo a Claisen rearrangement. The presence of fluorine atoms can significantly impact the stereochemistry and reaction rate of such rearrangements. researchgate.net For instance, catalytic enantioselective Claisen rearrangements of O-allyl β-ketoesters have been developed, highlighting the synthetic utility of this transformation. nih.gov

The Cope rearrangement is another researchgate.netresearchgate.net-sigmatropic rearrangement, involving the isomerization of a 1,5-diene. nrochemistry.comwikipedia.org The oxy-Cope rearrangement, a variant where the 1,5-diene contains a hydroxyl group at C3, is particularly relevant as the initial enol product tautomerizes to a stable ketone. researchgate.net The influence of fluorine substitution on the Cope rearrangement has been studied computationally, indicating that fluorine substituents can stabilize the transition states. nih.gov This suggests that appropriately substituted derivatives of this compound could undergo such rearrangements.

| Reaction Type | Catalyst/Conditions | Product Type | Mechanistic Highlights |

|---|---|---|---|

| Base-Catalyzed Condensation | NEt₃ | Dihydro-2H-pyrans, Piperidines | Michael addition followed by intramolecular cyclization |

| Acid-Catalyzed Cyclization | TsOH | Dihydrofurans | Activation of hydroxyl group followed by cyclization |

| Electrophilic Fluorination | Selectfluor® | α-Fluoro-β-keto esters | Nucleophilic attack of the enol on the electrophilic fluorine |

| Enolate Alkylation | Strong Base (e.g., LDA) + Alkyl Halide | α-Alkyl-β-keto esters | Sₙ2 reaction of the enolate with the alkyl halide |

Applications of Ethyl 2,4,4 Trifluoro 3 Oxobutanoate in Complex Organic Synthesis

Strategic Utilization as a Building Block for Trifluoromethylated Alcohols and Ketones

The presence of a ketone and an ester group in ethyl 2,4,4-trifluoro-3-oxobutanoate allows for its selective transformation into valuable trifluoromethylated alcohols and ketones. These motifs are of high interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

One of the key transformations is the asymmetric reduction of the keto group to afford chiral trifluoromethylated alcohols. For instance, the whole-cell-mediated reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate provides access to optically active ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. This biocatalytic approach offers high enantioselectivity, a crucial aspect for the synthesis of pharmaceuticals.

Furthermore, this compound can serve as a precursor for the synthesis of trifluoromethyl ketones. General methodologies for the conversion of esters to trifluoromethyl ketones, such as nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF3) or fluoroform-derived reagents, can be applied. These methods provide a direct route to trifluoromethyl ketones, which are important intermediates in organic synthesis.

| Transformation | Product Type | Key Features |

| Asymmetric Reduction | Chiral Trifluoromethylated Alcohols | Biocatalytic methods, high enantioselectivity. |

| Nucleophilic Trifluoromethylation | Trifluoromethyl Ketones | Direct conversion of the ester functionality. |

Synthesis of Diverse Fluorinated Heterocycles and Carbocycles

The reactivity of the dicarbonyl functionality in this compound makes it an exceptional starting material for the construction of a variety of fluorinated heterocyclic and carbocyclic frameworks.

Trifluoromethyl-substituted heterocycles are prevalent in many biologically active compounds. This compound is a key building block in the synthesis of these important scaffolds.

Pyrazoles: Trifluoromethylated pyrazoles can be synthesized through the condensation of this compound or its derivatives with hydrazine-based reagents. For example, the reaction of an arylhydrazine with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate, derived from the parent compound, leads to the formation of trifluoromethyl-substituted pyrazole (B372694) carboxylates. researchgate.net

Pyridines: The construction of trifluoromethylated pyridine (B92270) rings often involves cyclocondensation reactions. This compound is a commonly used building block in these syntheses, reacting with various nitrogen-containing synthons to form the pyridine core. mdpi.comnih.gov For instance, it is a precursor in the synthesis of dithiopyr (B166099) and thiazopyr, both of which contain a trifluoromethylpyridine moiety. mdpi.com

Isoxazoles: While direct synthesis from this compound is less commonly reported, its structural motifs are found in precursors for trifluoromethylated isoxazoles. The synthesis of these heterocycles often involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) or the cycloaddition of nitrile oxides.

The versatility of this compound extends to the synthesis of more complex polycyclic systems, including fused and spiro rings.

Fused Ring Systems: One-pot multicomponent reactions utilizing this compound have been developed for the efficient synthesis of fluorinated fused heterocycles. For example, the reaction with 2-hydroxynaphthoquinone and aromatic aldehydes yields ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates. researchgate.net Similarly, its reaction with 1,3-cyclopentanedione (B128120) and arylaldehydes produces trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives. researchgate.net

Spiro Ring Systems: In the presence of a catalytic amount of piperidine (B6355638), the reaction of this compound with 2-arylidene-indane-1,3-diones leads to the unexpected formation of fluorine-containing multiply substituted dispirocyclohexanes. researchgate.net Another example is the one-pot, multi-component reaction with barbituric acid and aromatic aldehydes, which yields ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. beilstein-journals.org

| Ring System | Synthetic Approach | Reactants with this compound |

| Fused (Benzo[g]chromene) | One-pot multicomponent reaction | 2-Hydroxynaphthoquinone, Aromatic aldehydes |

| Fused (Cyclopenta[b]pyran) | One-pot multicomponent reaction | 1,3-Cyclopentanedione, Arylaldehydes |

| Spiro (Dispirocyclohexane) | Base-catalyzed reaction | 2-Arylidene-indane-1,3-diones |

| Spiro (Diazaspiro[5.5]undecane) | One-pot multicomponent reaction | Barbituric acid, Aromatic aldehydes |

Role in Asymmetric Synthesis and Chiral Induction for Stereoselective Access

The development of stereoselective transformations is a cornerstone of modern organic synthesis, and this compound has emerged as a useful substrate in this field.

As previously mentioned, the asymmetric reduction of the carbonyl group in ethyl 4,4,4-trifluoro-3-oxobutanoate is a notable example of an enantioselective transformation. The use of whole cells of Saccharomyces uvarum SW-58 in an aqueous-organic solvent biphasic system allows for the synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion and enantiomeric excess. nih.gov This biocatalytic method highlights the potential for creating chiral building blocks from this prochiral substrate.

Furthermore, the chemoselectivity of reactions involving this compound can be controlled to achieve selective synthesis of different products, which can be precursors for chiral compounds. For instance, its reaction with anilines can be directed to form either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides by tuning the reaction conditions. nih.gov These products can then be cyclized to afford different quinolinone scaffolds. nih.gov While not directly a stereoselective reaction, the selective formation of these intermediates is crucial for their potential use in subsequent diastereoselective or enantioselective transformations.

Cascade and Multicomponent Reactions Employing this compound

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. This compound is an excellent substrate for such reactions due to its multiple reactive sites.

This versatile building block readily participates in one-pot, three-component reactions to generate complex heterocyclic structures. For example, its reaction with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) can yield either 2-trifluoromethyl-3,4-dihydro-2H-pyran or 2-(trifluoromethyl)piperidine (B127925) derivatives, depending on the reaction conditions and substrates. beilstein-journals.org These reactions often proceed through a cascade of events, such as Michael addition followed by intramolecular cyclization.

The synthesis of fused heterocyclic systems, as mentioned in section 4.2.2, are also prime examples of cascade reactions. The formation of trifluoromethylated cyclopenta[b]pyran derivatives from 1,3-cyclopentanedione, arylaldehydes, and this compound involves an initial Michael addition followed by an intramolecular cyclization, all in a single pot. researchgate.net These MCRs provide rapid access to complex molecular architectures from simple starting materials, underscoring the synthetic utility of this compound.

Synthesis of Advanced Precursors for Structurally Complex Molecules

This compound has emerged as a significant building block in the field of complex organic synthesis. Its trifluoromethyl group and reactive β-dicarbonyl moiety make it a versatile precursor for the construction of a wide array of structurally intricate molecules, particularly fluorine-containing heterocycles. These compounds are of considerable interest due to the unique chemical and biological properties imparted by the trifluoromethyl group.

Research has demonstrated the utility of this compound in multicomponent reactions, which allow for the efficient assembly of complex molecular frameworks in a single step. For instance, it has been employed in one-pot, three-component condensation reactions with aromatic aldehydes and 3-methylpyrazol-5-one to produce ethyl (4S,5R)-4-aryl-6-hydroxy-3-methyl-6-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]-pyran-5-carboxylate derivatives in moderate to good yields. researchgate.net This methodology provides a straightforward route to highly functionalized pyranopyrazole systems.

Furthermore, this fluorinated precursor is instrumental in the synthesis of various other heterocyclic systems. In reactions with arylidenemalononitriles, this compound can yield both 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives, with the product ratio being dependent on the specific substrates and reaction solvents used. researchgate.net Subsequent treatment of the piperidine derivatives can lead to the formation of 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives. researchgate.net

The synthesis of complex fused and spirocyclic systems has also been achieved using this compound. One notable example is the reaction with 2-arylidene-indane-1,3-diones in the presence of a catalytic amount of piperidine, which unexpectedly yields fluorine-containing multiply substituted dispirocyclohexanes in good yields. researchgate.net Additionally, it serves as a key component in the synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates through a one-pot multicomponent reaction involving 2-hydroxynaphthoquinone and aromatic aldehydes. researchgate.net

The versatility of this compound extends to the synthesis of trifluoromethylated cyclopenta[b]pyran derivatives via a one-pot multi-component reaction with 1,3-cyclopentanedione and arylaldehydes. researchgate.net This process involves an initial Michael addition followed by an intramolecular cyclization. researchgate.net Moreover, its reaction with nitrostyrenes leads to the formation of ethyl 5-(hydroxyimino)- 4-aryl-2-(trifluoromethyl)-2,5-dihydrofuran-3-carboxylates. researchgate.net

The strategic incorporation of the trifluoromethyl group via this compound is also evident in the synthesis of quinolinone derivatives. By carefully controlling the reaction conditions with various anilines, either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides can be chemoselectively synthesized. researchgate.net These intermediates can then be cyclized to afford 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones, respectively. researchgate.net

The following table summarizes some of the advanced precursors synthesized using this compound and the resulting structurally complex molecules.

| Precursor Synthesized | Target Complex Molecule | Key Reactants |

| Ethyl (4S,5R)-4-aryl-6-hydroxy-3-methyl-6-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]-pyran-5-carboxylate derivatives | Fused Pyranopyrazole Systems | Aromatic aldehydes, 3-methylpyrazol-5-one |

| 2-Trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives | Dihydropyrans and Piperidines | Arylidenemalononitriles |

| Fluorine-containing multiply substituted dispirocyclohexanes | Spirocyclic Systems | 2-Arylidene-indane-1,3-diones |

| Ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates | Fused Benzopyrans | 2-Hydroxynaphthoquinone, Aromatic aldehydes |

| Trifluoromethylated cyclopenta[b]pyran derivatives | Fused Pyran Systems | 1,3-Cyclopentanedione, Arylaldehydes |

| Ethyl 5-(hydroxyimino)- 4-aryl-2-(trifluoromethyl)-2,5-dihydrofuran-3-carboxylates | Dihydrofurans | Nitrostyrenes |

| 2-Trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones | Quinolinone Derivatives | Anilines |

Computational and Theoretical Studies of Ethyl 2,4,4 Trifluoro 3 Oxobutanoate

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. For ethyl 2,4,4-trifluoro-3-oxobutanoate, these calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and descriptors of reactivity.

Detailed research findings from quantum chemical calculations reveal the significant electron-withdrawing effect of the trifluoromethyl group. This effect leads to a notable polarization of the molecule, with the partial positive charge on the carbonyl carbon adjacent to the CF3 group being enhanced. This increased electrophilicity is a key factor in its reactivity towards nucleophiles.

Key electronic properties calculated for this compound:

| Property | Calculated Value | Significance |

| Dipole Moment | ~3.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -11.5 eV | Relates to the molecule's ability to donate electrons; a lower value suggests lower reactivity as a nucleophile. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons; a lower value suggests higher reactivity as an electrophile. |

| HOMO-LUMO Gap | 10.3 eV | A large gap suggests high kinetic stability. |

Note: The data in this table is illustrative and based on typical values for similar fluorinated compounds.

Reactivity indices derived from these calculations, such as Fukui functions and local softness, can pinpoint the most reactive sites within the molecule. For this compound, these indices consistently identify the carbonyl carbon of the keto group as the primary site for nucleophilic attack and the enolizable α-carbon as a potential site for electrophilic attack or deprotonation.

Molecular Dynamics Simulations for Reaction Pathway Elucidation and Conformational Analysis

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its conformational changes and the pathways of its reactions over time. By simulating the motion of atoms and molecules, MD can provide a deeper understanding of reaction mechanisms that complement the static picture from quantum chemical calculations.

In the context of reaction pathway elucidation, MD simulations can be employed to explore the energy landscape of a reaction involving this compound. For instance, in a base-catalyzed aldol (B89426) reaction, MD can help visualize the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent proton transfer steps. These simulations can reveal the role of solvent molecules in stabilizing intermediates and transition states, which is crucial for a complete understanding of the reaction mechanism.

Conformational analysis through MD simulations allows for the exploration of the different spatial arrangements of the molecule and their relative stabilities. By simulating the molecule's dynamics at a given temperature, the populations of different conformers can be determined, providing insights into the most prevalent shapes the molecule adopts in solution.

Conformational Analysis and Intramolecular Interactions within the Fluorinated β-Keto Ester

The conformational flexibility of this compound is a key determinant of its reactivity. The molecule can exist in several conformations due to rotation around its single bonds. The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding and dipole-dipole interactions.

The presence of the electronegative fluorine atoms and the carbonyl groups leads to significant intramolecular interactions. In the enol form, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered ring-like structure.

Relative Energies of Key Conformations of this compound:

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Keto (Anti) | 180° | 0.0 | Dipole alignment |

| Keto (Gauche) | 60° | 1.5 | Steric hindrance |

| Enol (Z) | 0° | -2.5 | Intramolecular H-bond |

| Enol (E) | 180° | 3.0 | Dipole repulsion |

Note: The data in this table is illustrative and based on general principles of conformational analysis for β-keto esters.

The stability of the Z-enol form due to intramolecular hydrogen bonding has important implications for the reactivity of this compound, as it can influence the site of deprotonation and the stereochemical outcome of reactions.

Prediction of Spectroscopic Signatures and Chemical Shifts through Computational Methods

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, techniques such as Density Functional Theory (DFT) can be used to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The calculated 1H, 13C, and 19F NMR chemical shifts can be compared with experimental data to confirm the structure of the molecule and to understand the electronic environment of each nucleus. The strong electron-withdrawing nature of the trifluoromethyl group is expected to cause a significant downfield shift for the adjacent carbonyl carbon in the 13C NMR spectrum.

Predicted NMR Chemical Shifts for this compound:

| Nucleus | Predicted Chemical Shift (ppm) |

| 1H (CH2-ester) | 4.2 |

| 1H (CH3-ester) | 1.3 |

| 1H (CH2-keto) | 3.8 |

| 13C (C=O, keto) | 185 |

| 13C (C=O, ester) | 168 |

| 13C (CF3) | 118 (quartet) |

| 19F (CF3) | -75 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups.

Similarly, the calculation of IR frequencies can help to assign the vibrational modes observed in an experimental IR spectrum. The characteristic stretching frequencies of the two carbonyl groups and the C-F bonds are particularly important for structural confirmation.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. For reactions involving this compound, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states, allowing for the construction of a detailed reaction energy profile.

By mapping out the entire reaction pathway, DFT can help to identify the rate-determining step and to understand the factors that control the selectivity of a reaction. For example, in the Michael addition of a nucleophile to an α,β-unsaturated system derived from this compound, DFT calculations can be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism and to predict the stereochemical outcome.

The insights gained from DFT studies can be used to rationalize experimental observations and to design more efficient and selective synthetic routes. For instance, by understanding the role of a catalyst in lowering the activation energy of a particular reaction step, it may be possible to develop more effective catalysts.

Advanced Spectroscopic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Ethyl 2,4,4-trifluoro-3-oxobutanoate and its reaction products. A combination of ¹⁹F, ¹H, and ¹³C NMR provides a complete picture of the molecular framework.

¹⁹F NMR: The ¹⁹F NMR spectrum of compounds containing a trifluoroacetyl group, such as this compound, is characterized by a singlet in the region of approximately -70 to -85 ppm (relative to CFCl₃). colorado.edudovepress.com The exact chemical shift is sensitive to the solvent and the electronic environment. colorado.edu For instance, in a study of a hydrazono derivative of the title compound, the ¹⁹F NMR signal for the CF₃ group appeared at approximately -71.3 ppm in CDCl₃. The presence of a single peak for the three fluorine atoms is due to their chemical equivalence. This technique is particularly powerful for monitoring reactions involving the trifluoromethyl group, as any structural changes nearby will induce a shift in this signal.

¹H NMR: The ¹H NMR spectrum provides information on the proton-containing fragments of the molecule. The ethyl ester group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom typically appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) appear as a triplet. The active methylene protons (-CH₂-) situated between the two carbonyl groups are expected to produce a singlet. The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The trifluoromethyl carbon (CF₃) appears as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The carbonyl carbons of the ketone and ester groups resonate at the downfield end of the spectrum (typically 160-200 ppm), with the ketone carbon being particularly deshielded. The methylene and methyl carbons of the ethyl group and the active methylene carbon appear in the upfield region of the spectrum.

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Constant |

| ¹⁹F | -CF₃ | Singlet | -70 to -85 | N/A |

| ¹H | -OCH₂ CH₃ | Quartet | ~4.2 | ~7.1 Hz |

| ¹H | -OCH₂CH₃ | Triplet | ~1.3 | ~7.1 Hz |

| ¹H | -COCH₂ CO- | Singlet | ~3.6 | N/A |

| ¹³C | C F₃ | Quartet | ~116 | ~290 Hz (¹JCF) |

| ¹³C | -C OCH₂- | Singlet | ~180-190 | N/A |

| ¹³C | -OC O- | Singlet | ~165 | N/A |

| ¹³C | -OCH₂ CH₃ | Singlet | ~62 | N/A |

| ¹³C | -COCH₂ CO- | Singlet | ~45 | N/A |

| ¹³C | -OCH₂CH₃ | Singlet | ~14 | N/A |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound. These two techniques are often used complementarily, as some vibrational modes may be more active in either IR or Raman. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl groups. Due to the presence of two distinct carbonyl environments (ketone and ester), two strong stretching vibrations (νC=O) are typically observed in the region of 1700-1800 cm⁻¹. The C-F bonds of the trifluoromethyl group also give rise to very strong and characteristic absorption bands, usually found in the 1100-1300 cm⁻¹ region. Other notable bands include the C-O stretching of the ester and the C-H stretching of the ethyl and methylene groups.

Raman Spectroscopy: Raman spectroscopy also provides valuable information about the molecule's vibrational modes. While the highly polar carbonyl groups give strong IR signals, the less polar C-C backbone and symmetric vibrations may be more prominent in the Raman spectrum. The symmetric C-F stretching modes of the CF₃ group are also Raman active.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | R-(C=O)-R | IR, Raman | ~1760-1780 | Strong |

| C=O Stretch (Ester) | R-(C=O)-OR' | IR, Raman | ~1735-1750 | Strong |

| C-F Stretch | -CF₃ | IR | ~1100-1300 | Very Strong |

| C-O Stretch | Ester | IR | ~1200-1300 | Strong |

| C-H Stretch | Alkyl | IR, Raman | ~2850-3000 | Medium-Weak |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis in Synthetic Research

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (184.11 g/mol ). nist.gov The molecular ion is often unstable and undergoes fragmentation, providing structural information. dovepress.com Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, M-45) and cleavage alpha to the carbonyl groups. nc.gov The presence of the highly stable trifluoromethyl group often leads to fragments containing [CF₃]⁺ (m/z 69) or [CF₃CO]⁺ (m/z 97).

Interactive Data Table: Major Fragments in the EI-Mass Spectrum of this compound nist.gov

| m/z | Proposed Fragment Ion | Formula |

| 184 | [M]⁺• (Molecular Ion) | [C₆H₇F₃O₃]⁺• |

| 155 | [M - C₂H₅]⁺ | [C₄H₂F₃O₃]⁺ |

| 139 | [M - OC₂H₅]⁺ | [C₄H₂F₃O₂]⁺ |

| 111 | [M - COOC₂H₅]⁺ | [C₃H₂F₃O]⁺ |

| 97 | [CF₃CO]⁺ | [C₂F₃O]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

Advanced Crystallographic Studies of Derivatives and Co-crystals

While this compound is a liquid at room temperature, X-ray crystallography is a powerful technique for the definitive structural determination of its solid derivatives. In many research applications, the butanoate is used as a building block, and the resulting products are often crystalline solids. cnr.it

For example, the structure of ethyl 4,4,4-trifluoro-2-[(4-methoxyphenyl)hydrazono]-3-oxobutanoate, a derivative synthesized from the title compound, has been unequivocally confirmed by single-crystal X-ray diffraction. Such studies provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This information is invaluable for understanding stereochemistry, conformation, and intermolecular interactions, such as hydrogen bonding, which can be critical to the chemical and physical properties of the molecule. The crystallographic data serves as the ultimate proof of structure for novel compounds derived from this compound. cnr.it

Derivatization and Analog Development Research

Modification of the Ester Group for Diverse Synthetic Utility and Reactivity Modulation

The ethyl ester functionality of the parent compound is a primary site for chemical modification. Altering this group can significantly modulate the molecule's reactivity, solubility, and utility as a synthetic intermediate. Key transformations include transesterification, hydrolysis followed by derivatization, and amidation.

Transesterification: This process involves converting the ethyl ester to other alkyl or aryl esters by reaction with a different alcohol, typically under acidic or basic catalysis. rsc.org This modification can be used to introduce specific functionalities, alter steric hindrance near the reaction center, or change the volatility of the compound for purification purposes. For instance, converting to a tert-butyl ester may offer advantages in certain synthetic routes due to its stability and ease of selective removal under acidic conditions. rsc.org

Hydrolysis and Subsequent Derivatization: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2,4,4-trifluoro-3-oxobutanoic acid) under acidic or basic conditions. aklectures.com This β-keto acid intermediate is often unstable and prone to decarboxylation, but it serves as a gateway to a wide range of derivatives. rsc.org The carboxylic acid can be converted into acid chlorides, anhydrides, or activated esters, which are highly reactive acylating agents for creating more complex molecules.

Amidation: Direct conversion of the ester to an amide can be achieved by reaction with primary or secondary amines. This transformation is significant as it replaces the ester linkage with a more robust amide bond, opening pathways to different classes of compounds, such as β-keto amides. nih.gov These β-keto amides are valuable precursors for various heterocyclic syntheses and can exhibit different reactivity patterns in cyclization reactions compared to their ester counterparts. researchgate.net

| Modification Type | Typical Reagents | Resulting Functional Group | Impact on Synthetic Utility and Reactivity |

|---|---|---|---|

| Transesterification | Alcohol (e.g., CH₃OH, t-BuOH), Acid or Base Catalyst | Methyl, tert-butyl, or other esters | Alters solubility, steric properties, and protecting group strategy. |

| Hydrolysis | H₂O, Acid (e.g., HCl) or Base (e.g., NaOH) | Carboxylic Acid | Acts as a precursor for acid chlorides, activated esters, and further derivatization; can be prone to decarboxylation. |

| Amidation | Primary or Secondary Amine (e.g., RNH₂, R₂NH) | N-Substituted Amide | Increases chemical stability compared to the ester; provides access to β-keto amides for novel heterocyclic synthesis. |

Exploration of Analogues with Varied Fluorination Patterns and Positions

The specific placement and number of fluorine atoms dramatically influence a molecule's physicochemical properties. The synthesis of analogues of Ethyl 2,4,4-trifluoro-3-oxobutanoate with different fluorination patterns is a key area of research for fine-tuning these properties for specific applications.

The introduction of fluorine at the α-position of β-keto esters is a well-established field. mdpi.com Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, are commonly used to install a fluorine atom on the α-carbon of a non-fluorinated β-keto ester precursor. mdpi.com This suggests that analogues like Ethyl 2-fluoro-3-oxobutanoate could be synthesized and studied.

Furthermore, analogues with different fluorination at the γ-position, such as difluoro or monofluoromethyl groups, are of significant interest. The synthesis of compounds like Ethyl 4,4-difluoro-3-oxobutanoate is achieved through methods like the Claisen condensation of ethyl acetate (B1210297) with ethyl difluoroacetate. This highlights the modularity of synthesis in this chemical class, allowing for the preparation of a library of analogues with systematic variations in their fluorine content.

| Compound Name | Structure | Key Structural Difference from Parent Compound |

|---|---|---|

| This compound | CHF₂-CO-CHF-COOEt | Parent Compound |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃-CO-CH₂-COOEt | No α-fluorine; trifluoromethyl instead of difluoromethyl group at γ-position. |

| Ethyl 4,4-difluoro-3-oxobutanoate | CHF₂-CO-CH₂-COOEt | No α-fluorine. |

| Ethyl 2-fluoro-3-oxobutanoate | CH₃-CO-CHF-COOEt | No γ-fluorine. |

Synthesis and Reactivity of β-Keto Ester Analogues with Alternative Leaving Groups

Replacing the ethoxy group of the ester with other leaving groups, such as thioalkoxides or amides, creates analogues with distinct electronic and steric properties. These changes can profoundly affect the outcome of subsequent reactions.

β-Keto Thioesters: Thioesters are generally more reactive towards nucleophiles than their oxygen-ester counterparts and can be synthesized from the corresponding ester. organic-chemistry.org The sulfur atom's larger size and lower electronegativity make the carbonyl carbon more electrophilic. A β-keto thioester analogue, such as S-ethyl 2,4,4-trifluoro-3-oxobutanethioate, would be expected to show enhanced reactivity in reactions like Claisen condensations or as a precursor for various sulfur-containing heterocycles.

| Analogue Type | General Structure | Method of Synthesis from Ester | Anticipated Change in Reactivity |

|---|---|---|---|

| β-Keto Thioester | R-CO-CHF-COSR' | Reaction with a thiol (R'SH) | Increased electrophilicity of the thioester carbonyl; useful for C-C bond formation and synthesis of sulfur heterocycles. |

| β-Keto Amide | R-CO-CHF-CONR'₂ | Reaction with an amine (HNR'₂) | Altered electronic properties; amide nitrogen can act as an internal nucleophile, enabling different cyclization pathways. |

Development of Novel Trifluoromethylated Building Blocks Derived from this compound

Fluorinated β-keto esters are exceptionally versatile synthons for constructing complex, fluorine-containing molecules, particularly heterocycles. The dual electrophilic nature of the 1,3-dicarbonyl system allows for reactions with a wide array of dinucleophiles to form five- and six-membered rings.

By analogy with related compounds, this compound is expected to be a valuable precursor for a variety of novel fluorinated building blocks. nih.govmdpi.com For example:

Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives would likely lead to the formation of fluorinated pyrazoles and isoxazoles, respectively. These scaffolds are common in medicinal chemistry. nih.gov

Pyrimidines and Pyridines: Condensation with amidines or ammonia (B1221849) and an aldehyde could yield fluorinated pyrimidines and dihydropyridines.

Coumarins: The Pechmann condensation with activated phenols could provide a route to novel coumarins bearing the -CHF-COOEt and -CHF₂ moieties. nih.gov

The presence of fluorine at both the α and γ positions would result in novel substitution patterns on these heterocyclic cores, offering new avenues for drug discovery and materials science. The development of these second-generation building blocks is a primary goal of derivatization research. mdpi.com

Future Research Directions and Emerging Trends

Catalytic Transformations of Ethyl 2,4,4-trifluoro-3-oxobutanoate under Mild Conditions

A significant trend in modern organic synthesis is the development of catalytic reactions that proceed under mild conditions, minimizing energy consumption and avoiding harsh reagents. This compound is an ideal substrate for such investigations, particularly in the synthesis of trifluoromethyl-containing heterocycles.

Recent research has demonstrated that this compound readily participates in reactions under mild, catalytic conditions. For instance, its reaction with various anilines has been systematically studied, revealing that the chemoselectivity can be controlled by adjusting the solvent, temperature, and catalyst. researchgate.net This allows for the selective synthesis of either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides, both of which are precursors to different classes of quinolinones. researchgate.net

Furthermore, multicomponent reactions (MCRs) involving this compound highlight its utility in building molecular complexity efficiently. One-pot reactions with arylidenemalononitriles, catalyzed by a small amount of triethylamine (B128534) (NEt3) in ethanol (B145695) at room temperature, yield complex heterocyclic structures like 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.netx-mol.net The ability to generate diverse molecular scaffolds from simple starting materials in a single step under mild conditions represents a key area for future exploration. researchgate.netresearchgate.net

<

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Anilines | Solvent/temperature dependent | Quinolinone precursors | researchgate.net |

| This compound, Arylidenemalononitriles | cat. NEt3, Ethanol, RT | Dihydro-2H-pyran and Piperidine (B6355638) derivatives | researchgate.netx-mol.net |

| This compound, 1,3-Cyclopentanedione (B128120), Arylaldehydes | NH4OAc, one-pot | Trifluoromethylated Cyclopenta[b]pyran (B14749333) derivatives | researchgate.net |

Future work will likely focus on expanding the scope of catalysts (including organocatalysts and transition metals) and reaction partners to access an even broader range of fluorinated compounds, with an emphasis on asymmetric transformations to generate chiral molecules.

Photoredox and Electrochemical Applications in Stereoselective Synthesis

Visible-light photoredox catalysis and electrosynthesis have emerged as powerful tools for forging chemical bonds under exceptionally mild conditions. mdpi.com These methods offer unique reaction pathways, often involving radical intermediates, that are complementary to traditional thermal reactions. While the application of these techniques specifically to this compound is still a nascent field, the potential is substantial.

Research on related β-ketoesters has shown that photoredox catalysis can enable regio- and stereoselective radical cyclizations and perfluoroalkylation reactions. nih.govrsc.org For example, photo-organocatalytic methods have been developed for the enantioselective perfluoroalkylation of β-ketoesters using a chiral phase-transfer catalyst that facilitates the formation of an electron donor-acceptor (EDA) complex upon irradiation. rsc.org

Future research is poised to explore the following:

Asymmetric α-Functionalization: Developing photoredox systems to introduce various functional groups at the α-position of this compound with high stereocontrol.

Radical Cascade Reactions: Designing intramolecular reactions where the initial photoredox-generated radical triggers a cascade of bond-forming events to rapidly construct complex polycyclic fluorinated structures.

Electrochemical Reductions and Oxidations: Utilizing electrochemical cells to perform selective reductions of the keto group or to mediate coupling reactions, avoiding the use of stoichiometric chemical reductants or oxidants.

Harnessing these modern synthetic methods will open new avenues for creating novel fluorinated molecules with precisely controlled three-dimensional structures. researchgate.netnih.gov

Biocatalytic Approaches to Fluorinated Compound Synthesis and Derivatization

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a cornerstone of green chemistry. It offers reactions with high selectivity under mild aqueous conditions. The asymmetric reduction of the ketone in this compound to produce chiral β-hydroxy esters is a prime target for biocatalytic methods.

Studies have successfully demonstrated the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using whole cells of the yeast Saccharomyces uvarum. nih.govscispace.comresearchgate.net This process yields ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a valuable chiral intermediate. nih.govscispace.com A key innovation in this area is the use of aqueous-organic solvent biphasic systems. nih.govresearchgate.net This setup improves reaction efficiency by partitioning the substrate and product, which can be toxic to the microbial cells at high concentrations, into the organic phase while the biocatalyst remains in the aqueous phase. nih.gov Under optimized conditions of pH, temperature, and solvent choice (e.g., dibutylphthalate), high product concentrations (up to 54.6 g/L) and good conversion (85.0%) have been achieved without the need to add expensive co-enzymes. nih.govscispace.com

The choice between using isolated enzymes and whole cells presents a trade-off. Isolated enzymes can offer higher volumetric productivity and eliminate side reactions, but they require purification and an external system for cofactor regeneration. researchgate.net Whole-cell systems are often more stable and contain inherent cofactor regeneration machinery, though they may have lower productivity and potential side reactions. psu.eduresearchgate.netacs.org

<

| Biocatalyst Type | Advantages | Challenges | Reference |

|---|---|---|---|

| Whole Cells (e.g., S. uvarum) | Increased enzyme stability; In-built cofactor regeneration; No enzyme purification needed. | Lower volumetric productivity; Potential for side reactions; Substrate/product inhibition. | nih.govpsu.eduresearchgate.net |

| Isolated Enzymes (e.g., Ketoreductases) | High volumetric productivity; High purity; Absence of side reactions. | Requires enzyme purification; Lower operational stability; Requires external cofactor regeneration system. | researchgate.net |

Future research will likely focus on enzyme engineering to improve the stability, activity, and stereoselectivity of reductases for this specific substrate and exploring a wider range of microorganisms for novel enzymatic activities. psu.edu

Integration of Sustainable Chemistry Principles in the Production and Utilization of this compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically viable. The synthesis and application of this compound can be evaluated and improved through this lens.

The most common industrial synthesis of this compound is the Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), using a base like sodium ethoxide as a catalyst. google.comgoogle.comorganic-chemistry.orgopenstax.org While this is a classic C-C bond-forming reaction, its "greenness" can be enhanced. For example, using catalytic amounts of base instead of stoichiometric quantities and implementing solvent recycling can significantly reduce the environmental factor (E-factor), which is the mass ratio of waste to desired product. google.com

The utilization of this compound in multicomponent reactions (MCRs) is a prime example of sustainable chemistry in action. researchgate.netrsc.org MCRs combine multiple starting materials in a single operation to form a complex product, which increases atom economy, reduces the number of synthetic steps, and minimizes solvent waste and energy used for purification of intermediates. rsc.org The synthesis of various trifluoromethylated heterocycles via one-pot procedures exemplifies this sustainable approach. researchgate.net

<

| Green Chemistry Principle | Application in MCRs using this compound |

|---|---|

| 1. Prevention | One-pot synthesis minimizes waste from intermediate purification steps. |

| 2. Atom Economy | High incorporation of atoms from reactants into the final product. |

| 5. Safer Solvents | Reactions are often performed in safer solvents like ethanol. researchgate.net |

| 6. Energy Efficiency | Many reactions proceed at room temperature, reducing energy demand. researchgate.netscispace.com |

| 9. Catalysis | Uses catalytic amounts of base (e.g., NEt3) rather than stoichiometric reagents. researchgate.net |

Future efforts will aim to replace traditional solvents with greener alternatives like water or bio-based solvents, utilize energy-efficient activation methods like microwave irradiation, and develop recyclable catalysts for both the synthesis and derivatization of the title compound.

Exploration of Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Flow chemistry, where reactions are performed in continuous streams within microreactors or tubing, offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and straightforward scalability. polimi.itacs.org When combined with robotic automation, these platforms enable the rapid optimization of reaction conditions and the synthesis of large libraries of related compounds for high-throughput screening (HTS). nih.govresearchgate.netrsc.org

The synthesis of diverse trifluoromethylated heterocycles from this compound is an ideal candidate for translation from batch to automated flow systems. acs.orgacs.org A flow platform could systematically vary reactants, catalysts, solvents, temperatures, and residence times to rapidly identify optimal conditions for synthesizing a specific target molecule or to generate a library of hundreds of unique derivatives. researchgate.netrsc.org This approach accelerates the discovery of new molecules with desirable properties. polimi.it

The data generated from these high-throughput experiments can be used to train machine learning algorithms, creating predictive models for reaction outcomes and further accelerating the discovery process. nih.gov The synthesized compound libraries can then be directly submitted for HTS in biological assays to identify new drug leads or agrochemicals. nih.govmdpi.comnih.gov

Future directions in this area include:

Integrated Synthesis and Screening: Developing platforms that couple a flow reactor for synthesis directly with an analytical or biological screening module for real-time analysis and activity testing. nih.gov

Machine Learning-Guided Optimization: Employing algorithms to autonomously design and execute experiments, guiding the reaction optimization process with minimal human intervention. researchgate.net

On-Demand Synthesis: Using modular flow platforms to synthesize specific fluorinated compounds on demand, which is particularly useful for producing radiolabeled tracers for medical imaging or for generating small quantities of compounds for initial testing. chemrxiv.orgnih.govrsc.org

The integration of flow chemistry and automation promises to revolutionize how derivatives of this compound are synthesized and evaluated, significantly shortening the timeline from molecular design to functional application.

Q & A

Q. What are the common synthetic routes for Ethyl 2,4,4-trifluoro-3-oxobutanoate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions using trifluoromethyl precursors. For example, it can be prepared by reacting ethyl acetoacetate derivatives with trifluoromethylating agents under acidic or catalytic conditions. A key method involves reacting ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine or anilines, where solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) critically influence yield . Optimization often requires adjusting stoichiometric ratios (e.g., 2:1 ketone:amine ratio) and employing catalysts like sulfamic acid for cyclization .

Q. How is the structural characterization of this compound and its derivatives performed?

Structural elucidation relies on:

- Spectroscopy : and NMR identify trifluoromethyl ( ~110–120 ppm for ) and carbonyl ( ~170–190 ppm) groups .

- X-ray crystallography : SHELX software refines crystal structures, revealing hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯S interactions) and half-chair conformations in pyrimidine derivatives .

- Mass spectrometry : HRMS confirms molecular weights (e.g., m/z 198.14 for the parent compound) .

Q. What is the reactivity profile of this compound in nucleophilic addition reactions?

The compound’s β-keto ester moiety reacts with nucleophiles (e.g., amines, hydrazines) to form enamines or hydrazones. For instance, with anilines, it undergoes chemoselective reactions to yield either β-enamino esters or N-aryl amides, depending on solvent polarity and temperature . Thiourea derivatives form dihydropyrimidinones via Biginelli reactions, useful in heterocyclic synthesis .

Advanced Research Questions

Q. How can chemoselectivity be controlled in reactions between this compound and aromatic amines?

Chemoselectivity (>90%) toward β-enamino esters vs. N-aryl amides is achieved by:

- Solvent polarity : Polar solvents (e.g., DMF) favor enamine formation, while non-polar solvents (e.g., toluene) promote amidation .

- Catalysts : Acidic catalysts (e.g., HCl) enhance cyclization to quinolinones, whereas neutral conditions favor linear adducts .

- Stoichiometry : A 2:1 ketone:amine ratio minimizes side reactions and maximizes yield of β-enamino esters .

Q. What biocatalytic strategies are employed for enantioselective reduction of this compound?

Whole-cell catalysis using engineered enzymes (e.g., oxidoreductases) enables asymmetric reduction to (S)-3-hydroxy derivatives. Key parameters:

- Solvent systems : Biphasic aqueous/organic media improve substrate solubility and enzyme stability .

- Deracemization : Sequential oxidation-reduction cycles enhance enantiomeric excess (e.g., 96% ee at 65% yield) .

- Substrate engineering : Trifluoromethyl groups increase steric demand, requiring tailored enzyme mutants for activity .

Q. How do crystallographic studies resolve contradictions in hydrogen-bonding motifs of trifluoromethyl-containing heterocycles?

X-ray analyses reveal that trifluoromethyl groups induce unique packing patterns. For example:

- Intermolecular bonds : Dihydropyrimidinone derivatives form cyclic dimers via three O–H⋯O bonds, extended into 2D networks .

- Disordered moieties : Ethyl ester groups in crystal structures may exhibit dual occupancy (e.g., 75:25 ratio), resolved using SHELXL refinement .

Q. What role does this compound play in synthesizing bioactive heterocycles?

The compound serves as a precursor for:

- Quinolinones : Cyclocondensation with anilines yields 2- or 4-trifluoromethylquinolinones, which show antimicrobial activity .

- Dihydropyrimidinones : Biginelli reactions produce acaricidal agents (e.g., pyriminostrobin) with enhanced bioactivity due to fluorine substitution .

Methodological Recommendations

- Contradiction resolution : Conflicting crystallographic data (e.g., disorder vs. ordered structures) should be addressed using high-resolution data (≤1.0 Å) and dynamic refinement in SHELXL .

- Yield optimization : Screen solvent/catalyst combinations via DoE (Design of Experiments) to balance steric and electronic effects in trifluoromethyl reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.